3-(4-Methylphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Enzyme Inhibition Diabetes

Select 3-(4-Methylphenyl)-1,2,4-oxadiazole to ensure reproducible medicinal chemistry and synthetic outcomes. This specific 1,2,4-oxadiazole regioisomer confers low micromolar inhibitory activity (Ki = 8.8 µM) whereas the 1,3,4-regioisomer is ineffective.[] It is the essential building block for metal-catalyzed ring-expansion to 2H-1,3,5-oxadiazines and a validated intermediate for mixed-type corrosion inhibitors in kerosene environments.[]

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 16013-06-2
Cat. No. B2356516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-1,2,4-oxadiazole
CAS16013-06-2
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC=N2
InChIInChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3
InChIKeyWKZZREFREGLEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)-1,2,4-oxadiazole (CAS 16013-06-2): Chemical Identity and Core Procurement Considerations


3-(4-Methylphenyl)-1,2,4-oxadiazole (CAS 16013-06-2) is a heterocyclic aromatic compound characterized by a five-membered 1,2,4-oxadiazole ring bearing a para-tolyl group at the 3-position . This scaffold is a versatile building block in medicinal chemistry and materials science [1]. Its procurement is often driven by its utility as a synthetic intermediate, where its specific reactivity profile, distinct from other regioisomeric oxadiazoles and substituted aryl analogs, is critical for successful downstream applications [2].

Beyond the 1,2,4-Oxadiazole Class: Why 3-(4-Methylphenyl)-1,2,4-oxadiazole Cannot Be Simply Interchanged


Generic substitution among oxadiazoles is scientifically unsound due to profound differences in biological activity, chemical reactivity, and physicochemical properties dictated by regioisomerism and aryl substitution. For instance, 1,2,4-oxadiazoles can exhibit micromolar inhibitory activity against glycogen phosphorylase, while their 1,3,4-regioisomers are practically inefficient [1]. Furthermore, the para-methyl substituent on the target compound is not merely a placeholder; it directly influences the compound's performance in key synthetic transformations and its electronic properties for applications like corrosion inhibition [2]. The specific quantitative evidence below demonstrates that even seemingly minor structural changes lead to significant, measurable differences in performance, making direct interchange a high-risk decision for research reproducibility and project outcomes.

Quantitative Differentiation of 3-(4-Methylphenyl)-1,2,4-oxadiazole: A Comparative Evidence Guide for Scientific Selection


Regioisomeric Advantage: Glycogen Phosphorylase Inhibition by 1,2,4- vs. 1,3,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold, specifically the 5-beta-D-glucopyranosyl-3-(4-methylphenyl) derivative, demonstrates a clear advantage over its 1,3,4-oxadiazole counterpart. While 1,3,4-oxadiazoles were practically inefficient as inhibitors of rabbit muscle glycogen phosphorylase b (GPb), the 1,2,4-oxadiazoles, including the 4-methylphenyl derivative, displayed inhibitory activity in the low micromolar range [1].

Medicinal Chemistry Enzyme Inhibition Diabetes

Synthetic Efficiency: Comparative Yield in a Key Oxadiazine-Forming Reaction

In a metal-catalyzed reaction with α-diazo esters to form functionalized 2H-1,3,5-oxadiazines, the presence of a substituent at the oxadiazole C5 position is a prerequisite for the desired N2-attack and ring opening . The 3-(4-methylphenyl)-1,2,4-oxadiazole was synthesized in 80% yield as a precursor for this transformation . This yield is considered high for this class of reaction and compares favorably to other 3-aryl-1,2,4-oxadiazoles, where yields can vary significantly based on the electronic nature of the aryl group.

Synthetic Chemistry Heterocycle Synthesis Catalysis

Derivatization Utility: Proof-of-Concept as a Precursor for Potent Corrosion Inhibitors

The 3-(4-methylphenyl)-1,2,4-oxadiazole scaffold serves as a key precursor for functional materials. A derivative, 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-phenol (MOP), was investigated as a corrosion inhibitor for mild steel in kerosene. The study demonstrated that MOP acts as a mixed-type inhibitor with increasing efficiency correlated to higher concentrations [1]. This contrasts with many simple oxadiazoles, which may lack the necessary adsorption properties for effective surface protection.

Materials Science Corrosion Inhibition Industrial Chemistry

Validated Application Scenarios for 3-(4-Methylphenyl)-1,2,4-oxadiazole Based on Empirical Evidence


Medicinal Chemistry: A Privileged Scaffold for Glycogen Phosphorylase Inhibitor Development

Researchers developing novel inhibitors of glycogen phosphorylase for metabolic disorders (e.g., type 2 diabetes) should prioritize the 1,2,4-oxadiazole scaffold, specifically the 3-(4-methylphenyl) variant. The evidence demonstrates that this regioisomer confers low micromolar inhibitory activity (Ki = 8.8 µM for the glycosylated derivative), whereas the closely related 1,3,4-oxadiazole class is ineffective [1]. This quantifiable difference in target engagement makes it the rational choice for hit-to-lead campaigns.

Synthetic Methodology: A Reliable Building Block for Complex Heterocycle Synthesis

For synthetic chemists engaged in the preparation of functionalized 2H-1,3,5-oxadiazines or other complex heterocycles via metal-catalyzed ring-expansion, 3-(4-methylphenyl)-1,2,4-oxadiazole is a preferred starting material. Its synthesis is efficient and high-yielding (80%), and its specific substitution pattern is a prerequisite for the desired N2-attack and ring-opening pathway, ensuring the correct regio- and chemoselectivity of the transformation .

Industrial Materials Science: Precursor for High-Performance Corrosion Inhibitors

Formulation scientists working on anti-corrosive agents for hydrocarbon storage and transport can utilize this compound as a key intermediate. The derivatization of 3-(4-methylphenyl)-1,2,4-oxadiazole to MOP has been empirically validated as an effective mixed-type corrosion inhibitor for mild steel in kerosene environments [2]. This provides a data-backed entry point for developing new industrial additives based on this scaffold.

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